ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiadiazine ring, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of the thiadiazine ring, followed by the introduction of the ethyl ester and the 4-ethylphenylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has several scientific research applications:
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of diseases where thiadiazine derivatives have shown efficacy.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can be compared with other thiadiazine derivatives, such as:
4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
Indole derivatives: While structurally different, indole derivatives share some biological activities with thiadiazine compounds and are used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(4-ethylanilino)-2-oxoethyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-4-13-6-8-14(9-7-13)18-16(21)11-20-10-15(17(22)25-5-2)12(3)19-26(20,23)24/h6-10H,4-5,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNPUUMMXGMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=NS2(=O)=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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